3-Cyclopropanecarbonylcyclohexane-1,2-dione
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Overview
Description
3-Cyclopropanecarbonylcyclohexane-1,2-dione is a chemical compound with the molecular formula C10H12O3. It is a derivative of cyclohexane-1,2-dione, featuring a cyclopropanecarbonyl group. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropanecarbonylcyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropanecarbonylcyclohexane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The cyclopropanecarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropanecarbonylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropanecarbonylcyclohexane-1,2-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropanecarbonyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dione: The parent compound, lacking the cyclopropanecarbonyl group.
Cyclohexane-1,3-dione: A structural isomer with different reactivity.
Cyclopropanecarbonyl derivatives: Other compounds featuring the cyclopropanecarbonyl group.
Uniqueness
3-Cyclopropanecarbonylcyclohexane-1,2-dione is unique due to the presence of both the cyclohexane-1,2-dione and cyclopropanecarbonyl moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H12O3 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(cyclopropanecarbonyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C10H12O3/c11-8-3-1-2-7(10(8)13)9(12)6-4-5-6/h6-7H,1-5H2 |
InChI Key |
IRSBIGIFMYVAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(=O)C1)C(=O)C2CC2 |
Origin of Product |
United States |
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